![molecular formula C18H25N4O3+ B1196906 (8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-(4-azidophenyl)-3-hydroxypropanoate CAS No. 90991-00-7](/img/structure/B1196906.png)
(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-(4-azidophenyl)-3-hydroxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-(4-azidophenyl)-3-hydroxypropanoate is a complex organic molecule that features a bicyclic structure with an azoniabicyclo moiety and an azidophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-(4-azidophenyl)-3-hydroxypropanoate typically involves multiple steps:
Formation of the Bicyclic Structure: The initial step involves the synthesis of the 8,8-dimethyl-8-azoniabicyclo[3.2.1]octane core. This can be achieved through a series of cyclization reactions starting from simple precursors.
Introduction of the Azidophenyl Group: The azidophenyl group is introduced via a nucleophilic substitution reaction, where a suitable phenyl derivative is reacted with sodium azide under controlled conditions.
Esterification: The final step involves the esterification of the hydroxypropanoate moiety with the previously synthesized bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-(4-azidophenyl)-3-hydroxypropanoate: undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The azidophenyl group can participate in nucleophilic substitution reactions, where the azide can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-(4-azidophenyl)-3-hydroxypropanoate: has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Chemical Biology: It can be used as a probe to study biological processes involving azide and azoniabicyclo moieties.
作用机制
The mechanism of action of (8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-(4-azidophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. The bicyclic structure may interact with biological macromolecules, influencing their function and activity.
相似化合物的比较
Similar Compounds
(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-(4-aminophenyl)-3-hydroxypropanoate: Similar structure but with an amine group instead of an azide.
(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-(4-nitrophenyl)-3-hydroxypropanoate: Similar structure but with a nitro group instead of an azide.
Uniqueness
The presence of the azide group in (8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-(4-azidophenyl)-3-hydroxypropanoate makes it particularly useful for click chemistry applications, which is a significant advantage over similar compounds with different substituents.
属性
CAS 编号 |
90991-00-7 |
|---|---|
分子式 |
C18H25N4O3+ |
分子量 |
345.4 g/mol |
IUPAC 名称 |
(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-(4-azidophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C18H25N4O3/c1-22(2)14-7-8-15(22)10-16(9-14)25-18(24)17(11-23)12-3-5-13(6-4-12)20-21-19/h3-6,14-17,23H,7-11H2,1-2H3/q+1 |
InChI 键 |
XOAFIYOZZAJEFK-UHFFFAOYSA-N |
SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=C(C=C3)N=[N+]=[N-])C |
规范 SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=C(C=C3)N=[N+]=[N-])C |
同义词 |
4-azidoatropine methiodide 4-azidoatropine methyl iodide para-azidoatropine methiodide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



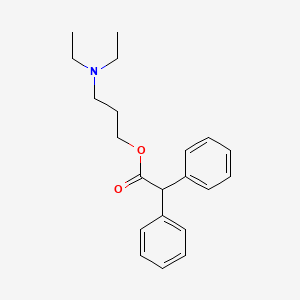
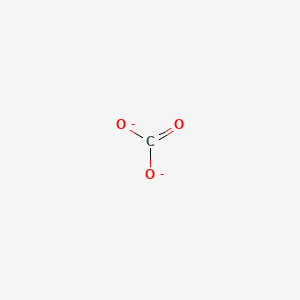
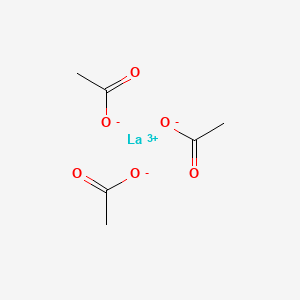
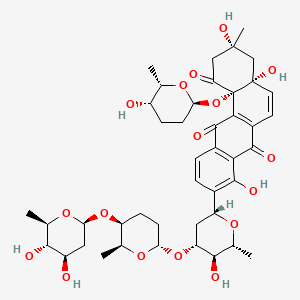
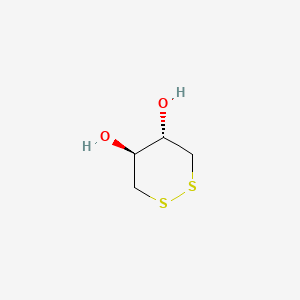
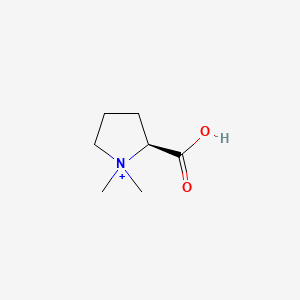
![2,5-Bis{[4-(N-ethylamidino)]phenyl}furan](/img/structure/B1196830.png)
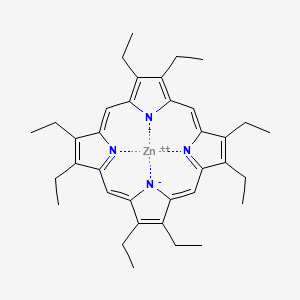
![4-Bromo-6-[[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]methylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1196835.png)
![8-(propan-2-yl)-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1196836.png)
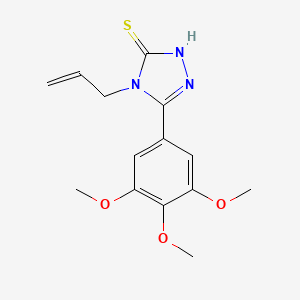
![1-[3-(Trifluoromethyl)phenyl]pentan-2-amine](/img/structure/B1196845.png)

